molecular formula C11H16ClNO2 B2752916 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol CAS No. 940357-47-1

2-[2-(2-Chlorobenzylamino)ethoxy]ethanol

Cat. No. B2752916
CAS RN: 940357-47-1
M. Wt: 229.7
InChI Key: HHQYDPYIKOFOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Chlorobenzylamino)ethoxy]ethanol, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.73 g/mol. AEBSF is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are enzymes that break down proteins.

Mechanism of Action

2-[2-(2-Chlorobenzylamino)ethoxy]ethanol works by irreversibly inhibiting the serine protease active site through the formation of a covalent bond with the active site serine residue. This prevents the protease from breaking down proteins, which can be useful in scientific research.
Biochemical and Physiological Effects:
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. Additionally, 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that break down the extracellular matrix. 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol has also been shown to inhibit blood coagulation and fibrinolysis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol in lab experiments is that it is a potent and selective inhibitor of serine proteases. It is also relatively easy to use and has a long shelf life. However, one limitation of using 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is that it can be expensive, which may limit its use in some experiments.

Future Directions

There are a number of future directions for research involving 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol. One area of research could be the development of new protease inhibitors with improved selectivity and potency. Another area of research could be the development of new methods for synthesizing 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol that are more efficient and cost-effective. Additionally, research could be done to explore the potential therapeutic applications of 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol in diseases such as cancer and cardiovascular disease.

Synthesis Methods

2-[2-(2-Chlorobenzylamino)ethoxy]ethanol can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium borohydride to reduce the nitro group to an amine. The final step involves the reaction of the amine with ethylene oxide to produce 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol.

Scientific Research Applications

2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is widely used in scientific research as a protease inhibitor. It is commonly used in studies involving proteases such as trypsin, chymotrypsin, and thrombin. 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is also used in studies involving the extracellular matrix, as it can inhibit the activity of matrix metalloproteinases. Additionally, 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is used in studies involving blood coagulation and fibrinolysis.

properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQYDPYIKOFOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chlorobenzylamino)ethoxy]ethanol

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